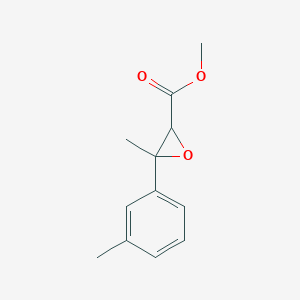
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H12O3. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate:
Epoxidation of Phenylpropene: This method involves the reaction of phenylpropene with a peroxide to form the desired epoxide.
Epoxidation of Phenylpropanone: In this method, phenylpropanone undergoes an epoxidation reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, amines, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and drug development.
Industry: The compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-phenyloxirane: Similar in structure but lacks the carboxylate group.
Oxirane, 2-ethyl-3-methyl-: Differs in the substitution pattern on the epoxide ring.
Oxirane, 2-methyl-3-propyl-: Another structural variant with different substituents.
Uniqueness
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both the epoxide ring and the carboxylate group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
InChI-Schlüssel |
DJBVZBCKZBTHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(C(O2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


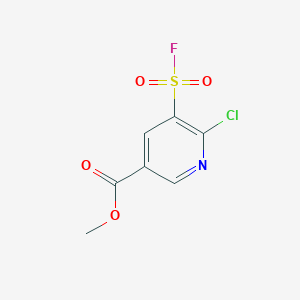


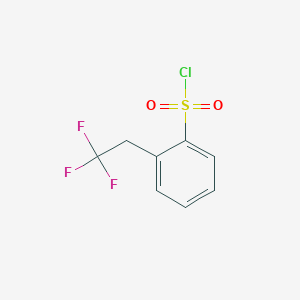
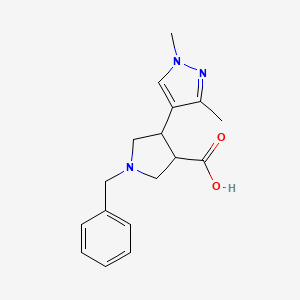
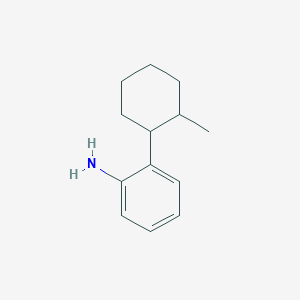
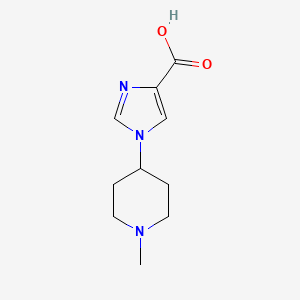
![3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
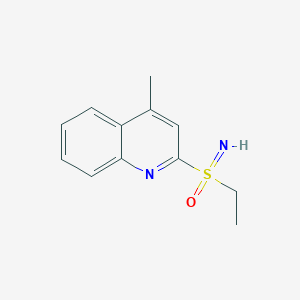
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)

